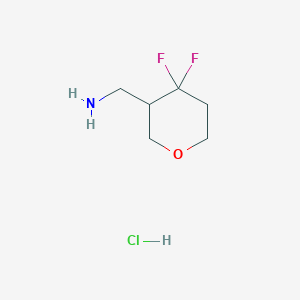

(4,4-Difluorooxan-3-yl)methanamine;hydrochloride

Description

(4,4-Difluorooxan-3-yl)methanamine hydrochloride is a fluorinated tetrahydropyran (oxane) derivative with a methanamine group at the 3-position and two fluorine atoms at the 4,4-positions of the oxane ring. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name |

(4,4-difluorooxan-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO.ClH/c7-6(8)1-2-10-4-5(6)3-9;/h5H,1-4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWSCOFFJWRQPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1(F)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2361727-26-4 | |

| Record name | (4,4-difluorooxan-3-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluorooxan-3-yl)methanamine;hydrochloride typically involves the introduction of difluoromethyl groups into the oxane ring. One common method involves the reaction of oxane derivatives with difluoromethylating agents under controlled conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired difluoromethylation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction . The final product is then purified and converted to its hydrochloride salt form for stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluorooxan-3-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

Substitution: The difluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

(4,4-Difluorooxan-3-yl)methanamine;hydrochloride is being investigated for its potential as a pharmaceutical intermediate or active ingredient. Its structural features may allow it to interact with various biological targets, modulating enzyme activity or receptor function.

Research indicates that the difluoromethyl groups enhance the compound's lipophilicity and permeability, facilitating effective interactions with biological membranes. This property is crucial for developing new therapeutic agents targeting specific diseases.

Organic Synthesis

The compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various fields.

Material Science

In material science, this compound is explored for developing advanced materials with unique properties. Its chemical characteristics can be leveraged to create polymers and coatings that exhibit enhanced performance in specific applications.

Biological Research

The compound is studied for its interactions with biomolecules, contributing to our understanding of cellular processes and signaling pathways. This research can lead to insights into disease mechanisms and the development of targeted therapies.

Mechanism of Action

The mechanism of action of (4,4-Difluorooxan-3-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl groups can enhance the compound’s lipophilicity and permeability, allowing it to interact more effectively with biological membranes and proteins. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aliphatic Rings

Compound : 4,4-Difluoro-1-methylcyclohexan-1-amine hydrochloride ()

- Structure : Cyclohexane ring with 4,4-difluoro and 1-methylamine substituents.

- Comparison: The cyclohexane ring lacks the oxygen atom present in the oxane ring of the target compound, reducing polarity and hydrogen-bonding capacity.

- Applications : Fluorinated cyclohexylamines are often explored in drug design for improved pharmacokinetics .

Methanamine Derivatives with Heterocyclic Substituents

Boronate-Containing Methanamine Derivatives

Compound : [3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine (4f, )

- Structure : Aryl methanamine with a boronate ester and fluorine substituent.

- Comparison: The boronate group introduces unique reactivity (e.g., Suzuki coupling), absent in the target compound.

- Applications : Boronate-containing amines are intermediates in cross-coupling reactions for drug synthesis .

Aromatic Methanamine Hydrochlorides

Compound : Dopamine hydrochloride ()

- Structure : Phenethylamine with hydroxyl groups on the aromatic ring.

- Hydrochloride salts of both compounds improve water solubility, but dopamine’s catechol group introduces oxidative instability .

- Applications : Dopamine is a neurotransmitter; fluorinated analogs like the target compound may target central nervous system disorders.

Complex Heterocyclic Methanamines

Compound : [3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride ()

- Structure : Dihydrooxazole fused to a biphenyl group.

- Comparison :

- Applications : Such compounds are explored as kinase inhibitors or antimicrobial agents .

Comparative Data Table

Research Findings and Implications

- Fluorine Effects : The 4,4-difluoro substitution in the oxane ring likely enhances metabolic stability and lipophilicity, similar to fluorinated cyclohexanes () .

- Solubility : The oxane oxygen may improve water solubility compared to purely aliphatic analogs, as seen in furan derivatives () .

- Synthetic Utility : While boronate-containing amines () are used in cross-coupling, the target compound’s fluorinated ring could serve as a bioisostere in medicinal chemistry .

Biological Activity

(4,4-Difluorooxan-3-yl)methanamine;hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name: this compound

- CAS Number: 2361727-26-4

- Molecular Formula: C₇H₈ClF₂N

- Molecular Weight: 179.59 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethyl groups enhance the compound's lipophilicity and permeability, facilitating effective interactions with biological membranes and proteins. This interaction can modulate enzyme activity or receptor function, leading to various biological effects depending on the target and pathway involved.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity: Preliminary studies suggest potential antibacterial properties against various pathogens.

- Anticancer Properties: Investigations into its effects on cancer cell lines indicate possible antiproliferative effects.

Antimicrobial Activity

A study assessing the antibacterial efficacy of various compounds found that this compound demonstrated significant activity against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was reported at 32 mg/L, indicating its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of human cancer cell lines such as HeLa and A549. The IC50 values were recorded at approximately 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells, suggesting moderate antiproliferative activity .

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | MIC/IC50 Values |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 32 mg/L |

| Anticancer | HeLa | 226 µg/mL |

| Anticancer | A549 | 242.52 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.